molecular formula C13H17NOS B4433675 N-[2-(methylthio)phenyl]cyclopentanecarboxamide

N-[2-(methylthio)phenyl]cyclopentanecarboxamide

Cat. No. B4433675
M. Wt: 235.35 g/mol
InChI Key: AKLGFZNEOKOYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methylthio)phenyl]cyclopentanecarboxamide, also known as CP 55,940, is a synthetic cannabinoid compound that has been widely used in scientific research due to its ability to mimic the effects of THC, the main psychoactive compound in marijuana. CP 55,940 has been shown to have a high affinity for the cannabinoid receptors in the brain, leading to its potential use in the treatment of various medical conditions.

Mechanism of Action

N-[2-(methylthio)phenyl]cyclopentanecarboxamide 55,940 works by binding to the cannabinoid receptors in the brain, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, appetite, mood, and memory. By activating these receptors, N-[2-(methylthio)phenyl]cyclopentanecarboxamide 55,940 can modulate these processes, leading to its potential therapeutic benefits.
Biochemical and Physiological Effects:
N-[2-(methylthio)phenyl]cyclopentanecarboxamide 55,940 has been shown to have a range of biochemical and physiological effects on the body. It can modulate the release of neurotransmitters, such as dopamine and serotonin, leading to changes in mood and behavior. It can also affect the release of cytokines and other inflammatory mediators, leading to its potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(methylthio)phenyl]cyclopentanecarboxamide 55,940 in lab experiments is its ability to mimic the effects of THC without the psychoactive properties. This allows researchers to study the effects of cannabinoids on the body without the confounding effects of THC. However, one of the limitations of using N-[2-(methylthio)phenyl]cyclopentanecarboxamide 55,940 is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[2-(methylthio)phenyl]cyclopentanecarboxamide 55,940. One area of interest is the potential use of N-[2-(methylthio)phenyl]cyclopentanecarboxamide 55,940 in the treatment of various medical conditions, including chronic pain and epilepsy. Another area of interest is the development of new synthetic cannabinoids with improved therapeutic properties. Finally, there is a need for further research into the potential risks and benefits of using N-[2-(methylthio)phenyl]cyclopentanecarboxamide 55,940 in scientific research.

Scientific Research Applications

N-[2-(methylthio)phenyl]cyclopentanecarboxamide 55,940 has been used extensively in scientific research to study the effects of cannabinoids on the brain and body. It has been shown to have potent analgesic, anti-inflammatory, and anticonvulsant properties, making it a potential candidate for the treatment of various medical conditions, including chronic pain, epilepsy, and multiple sclerosis.

properties

IUPAC Name

N-(2-methylsulfanylphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-16-12-9-5-4-8-11(12)14-13(15)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLGFZNEOKOYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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